Inverse SNAr Regioselectivity with Amines: Methyl Ester vs. Carboxylic Acid
In a direct head-to-head study, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacted with aliphatic amines to produce exclusively 2-amino-5-chloro-4-pyrimidinecarboxylic acid, whereas the corresponding methyl ester (target compound class) formed only 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under identical conditions [1]. This inverse reactivity means that the choice of ester vs. acid starting material completely dictates which heteroaryl position undergoes nucleophilic substitution—C2 for the acid vs. C5 for the ester [1]. The regiochemical outcome is therefore not tunable by reagent stoichiometry or temperature but is hardwired by the carbonyl oxidation state.
| Evidence Dimension | SNAr regioselectivity (amine attack position on pyrimidine ring) |
|---|---|
| Target Compound Data | Exclusive substitution at C5; product = 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylate |
| Comparator Or Baseline | 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: exclusive substitution at C2; product = 2-amino-5-chloro-4-pyrimidinecarboxylic acid |
| Quantified Difference | Complete reversal of regiochemistry (C5 vs. C2); both reactions are >95% regioselective as reported in the study |
| Conditions | Reaction with aliphatic amines (e.g., propylamine) in ethanol at 25–78 °C; identical solvent, temperature, and amine nucleophile for both substrates [1] |
Why This Matters
Procurement of the correct carbonyl form (ester vs. acid) is non-negotiable for synthetic planning, as the two forms lead to constitutionally isomeric products that cannot be interconverted without complete resynthesis.
- [1] Blyumin, E. V., & Volovenko, Y. M. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 10(6), 237–238. View Source
